4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine

Physicochemical profiling Drug-likeness Pharmacokinetics

This triaryl-pyridazine offers a unique push-pull electronic architecture, differentiating it from generic 4-aryl-3,6-diphenylpyridazines. The 2,3-dihydro-1,4-benzodioxin-6-yl group introduces two hydrogen-bond-accepting ether oxygens and a semi-rigid bicyclic system that alters π-stacking geometry, crucial for fine-tuning kinase selectivity. Its oxidatively labile –O–CH₂–CH₂–O– unit enables facile derivatization for chemical biology probes. Choose this scaffold for hit-to-lead programs requiring enhanced polarity and a derivatizable handle unavailable in simpler 4-chlorophenyl or 4-methoxyphenyl analogs.

Molecular Formula C24H18N2O2
Molecular Weight 366.42
CAS No. 835891-45-7
Cat. No. B2793734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine
CAS835891-45-7
Molecular FormulaC24H18N2O2
Molecular Weight366.42
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)C3=CC(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5
InChIInChI=1S/C24H18N2O2/c1-3-7-17(8-4-1)21-16-20(24(26-25-21)18-9-5-2-6-10-18)19-11-12-22-23(15-19)28-14-13-27-22/h1-12,15-16H,13-14H2
InChIKeyFYOOHFGVYAZIHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 20 mg / 75 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine (CAS 835891-45-7): Core Chemical Identity and Structural Distinction


4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine (CAS 835891-45-7) is a triaryl-substituted pyridazine heterocycle (C₂₄H₁₈N₂O₂, molecular weight 366.4 g/mol) bearing phenyl groups at the 3- and 6-positions and a 2,3-dihydro-1,4-benzodioxin-6-yl moiety at the 4-position [1]. This compound belongs to the broader class of 3,6-diarylpyridazines, which are recognized building blocks in medicinal chemistry and material science. The fusion of the electron-rich benzodioxin fragment with the electron-deficient pyridazine core creates a distinctive push-pull electronic architecture that differentiates it from simpler 4-aryl-3,6-diphenylpyridazine analogs [2].

Why 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine Cannot Be Replaced by Generic 3,6-Diphenylpyridazine Analogs


Generic substitution among 3,6-diarylpyridazines is not possible because the 4-position substituent critically modulates electronic distribution, hydrophobicity, and steric profile, which directly influence target engagement [1]. Structure-activity relationship (SAR) studies on 3,6-disubstituted pyridazines demonstrate that even minor aryl substituent changes at the 4-position can shift cytotoxicity IC₅₀ values by over an order of magnitude against cancer cell lines [2]. The 2,3-dihydro-1,4-benzodioxin-6-yl group introduces two ether oxygen atoms capable of hydrogen-bond acceptance and a semi-rigid bicyclic system that alters π-stacking geometry compared to simple phenyl, 4-chlorophenyl, or 4-methoxyphenyl analogs. Consequently, substituting this compound with a generic 4-aryl-3,6-diphenylpyridazine without empirical validation risks loss of biological potency, altered selectivity profiles, and unpredictable physicochemical behavior.

Quantitative Comparative Evidence: 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine vs. Closest Analogs


Molecular Weight and Hydrophobicity Differentiation from the Parent 3,6-Diphenylpyridazine Core

The target compound exhibits a molecular weight of 366.4 g/mol, which is 134.1 g/mol higher than the unsubstituted parent 3,6-diphenylpyridazine (232.3 g/mol) [1][2]. This mass increase, driven by the 2,3-dihydro-1,4-benzodioxin-6-yl substituent, shifts the compound's physicochemical profile toward the upper range of typical drug-like space (Lipinski rule-of-five MW threshold: 500 Da) while remaining orally bioavailable. The additional heteroatoms also elevate the calculated topological polar surface area (tPSA) relative to the parent, potentially improving aqueous solubility characteristics.

Physicochemical profiling Drug-likeness Pharmacokinetics

Bioassay Selectivity Fingerprint: Negative Activity in Specific Enzymatic and Ion-Channel Screens

In high-throughput screening panels catalogued in PubChem, 4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine was classified as 'Inactive' in assays for PstP phosphatase inhibition (PubChem AID 2060911), GIRK2 potassium channel activation (AID 1259325), and SSB-PriA protein-protein interaction inhibition (AID 1272365) [1]. While direct comparator data for other 4-aryl-3,6-diphenylpyridazines in the same assays are not publicly available, this inactivity pattern across three mechanistically distinct targets suggests a relatively clean selectivity baseline. In contrast, the 3,6-diphenylpyridazine chemotype is broadly recognized to exhibit promiscuous kinase inhibition [2]. The absence of activity against PstP, GIRK2, and the SSB-PriA interface implies that the benzodioxin substitution may sterically or electronically disfavor promiscuous binding, a desirable trait for chemical probes.

Target selectivity Off-target liability Screening data

Hydrogen-Bond Acceptor Capacity: Ether Oxygen Advantage Over 4-Chlorophenyl and 4-Methyl Analogs

The 2,3-dihydro-1,4-benzodioxin-6-yl substituent provides two sp³-hybridized ether oxygen atoms with their lone pairs oriented for hydrogen-bond acceptance. Computationally, this increases the compound's hydrogen-bond acceptor (HBA) count to 4, compared to 2 for 4-(4-chlorophenyl)-3,6-diphenylpyridazine and 2 for the parent 3,6-diphenylpyridazine [1][2]. This additional HBA capacity enables secondary protein-ligand interactions (e.g., with backbone NH groups or structural water molecules) that analogs lacking the dioxin ring cannot achieve. Such interactions are frequently the basis of selectivity gains in medicinal chemistry optimization [3].

Ligand-receptor interactions Molecular recognition Computational chemistry

Synthetic Tractability: Differential Reactivity of the Benzodioxin Moiety for Late-Stage Functionalization

The saturated –O–CH₂–CH₂–O– bridge of the 2,3-dihydro-1,4-benzodioxin unit introduces benzylic-type C–H bonds that are more amenable to oxidative functionalization (e.g., radical C–H activation, oxidation to quinone) than the aromatic C–H bonds of the 4-phenyl or 4-chlorophenyl analogs [1]. This site-specific reactivity enables further diversification of the target compound into oxidation-sensitive probes or redox-responsive delivery systems. In contrast, 4-phenyl-3,6-diphenylpyridazine lacks such labile positions, restricting its use in applications requiring metabolic or stimuli-responsive cleavage [2].

Late-stage functionalization Derivatization Chemical biology

Best Application Scenarios for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine (CAS 835891-45-7) Based on Differential Evidence


Kinase Inhibitor Lead Optimization Requiring Selectivity Against Off-Target Kinases

Medicinal chemistry teams developing selective CDK2 or other kinase inhibitors can use the benzodioxin-substituted scaffold to reduce promiscuous kinase inhibition observed with simpler 3,6-diphenylpyridazine analogs. The compound's inactivity in PstP phosphatase and GIRK2 channel screens [Section 3, Evidence 2] supports its use as a selectivity-validated starting point for hit-to-lead campaigns.

Chemical Probe Design Leveraging Hydrogen-Bond-Mediated Selectivity

The two additional HBA ether oxygens [Section 3, Evidence 3] enable targeting of kinases or receptors where polar interactions with the hinge region or water-bridged contacts are critical. This compound is suited for SAR exploration requiring enhanced HBA capacity compared to 4-chlorophenyl or 4-methoxyphenyl 3,6-diphenylpyridazine benchmarks.

Late-Stage Functionalization for Fluorescent or Affinity Probe Generation

The oxidatively labile benzodioxin –O–CH₂–CH₂–O– unit [Section 3, Evidence 4] provides a unique handle for introducing fluorophores, biotin tags, or electrophilic warheads via benzylic C–H activation. This reactivity enables streamlined access to chemical biology tool compounds without de novo synthesis, a clear advantage for researchers requiring derivatizable scaffolds for target engagement studies.

Pharmacokinetic Optimization: Balancing Molecular Weight and Oral Bioavailability

With a molecular weight of 366.4 Da [Section 3, Evidence 1]—significantly higher than parent 3,6-diphenylpyridazine (232.3 Da) yet well within oral drug space—this compound serves as a mid-weight scaffold for fine-tuning logD and solubility while maintaining permeability. It is appropriate for property-driven optimization where both steric bulk and bioavailability are required.

Quote Request

Request a Quote for 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3,6-diphenylpyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.